molecular formula C24H19ClN2O2 B2649953 [1-(4-chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone CAS No. 955963-33-4

[1-(4-chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone

Cat. No.: B2649953
CAS No.: 955963-33-4
M. Wt: 402.88
InChI Key: PCKNBPHACYYGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone is a synthetic diaryl ketone featuring a vicinal diaryl pyrazole scaffold, a structure recognized as a privileged framework in medicinal chemistry . This compound is intended for research applications only, specifically for investigative use in laboratory settings. The vicinal diaryl heterocyclic core is a prominent structural motif found in numerous compounds with significant biological activities, including anticancer, antiviral, and anti-inflammatory properties . Researchers can explore its potential as a lead compound or chemical tool in drug discovery projects, particularly in oncology, given that similar diaryl heterocycles have demonstrated potent antiproliferative activities against various cancer cell lines, including hepatocellular carcinoma and breast cancer models . The structural features of this compound—including the 4-chlorophenyl group, the central pyrazole ring, and the ortho-substituted benzyloxy side chain—are known to be important for the biological activity of this class of molecules, influencing target binding and cellular potency . This product is strictly for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's safety protocols.

Properties

IUPAC Name

[1-(4-chlorophenyl)pyrazol-4-yl]-[2-[(3-methylphenyl)methoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-17-5-4-6-18(13-17)16-29-23-8-3-2-7-22(23)24(28)19-14-26-27(15-19)21-11-9-20(25)10-12-21/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKNBPHACYYGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)C3=CN(N=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution with Chlorophenyl Group: The pyrazole ring is then substituted with a chlorophenyl group using electrophilic aromatic substitution.

    Formation of the Phenylmethanone Moiety: The phenylmethanone moiety is introduced through a Friedel-Crafts acylation reaction.

    Linking through Methylbenzyl Ether: Finally, the compound is linked through a methylbenzyl ether using Williamson ether synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents would also be optimized to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzyl ether moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the phenylmethanone moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the methylbenzyl ether moiety can yield corresponding carboxylic acids.

    Reduction: Reduction of the phenylmethanone moiety can produce alcohols.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its ability to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(4-chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone involves its interaction with specific molecular targets. The pyrazole ring and chlorophenyl group may interact with enzymes or receptors, modulating their activity. The phenylmethanone moiety can also participate in binding interactions, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogues with Anti-inflammatory Activity

  • {1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(2-hydroxyphenyl)methanone Structure: Replaces the 3-methylbenzyloxy group with a hydroxylphenyl and introduces a thiazole ring. Activity: Exhibits anti-inflammatory effects via COX-2 inhibition (IC₅₀ = 2.1 µM) and reduced carrageenan-induced paw edema in murine models by 68% at 50 mg/kg . Comparison: The thiazole substitution enhances COX-2 selectivity compared to the target compound’s benzyloxy group, which may prioritize different pharmacokinetic profiles.

Antimicrobial and Antifungal Derivatives

  • (Z)-1-(4-Chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone (Compound 22) Structure: Features a diazenyl group and ethanone linker. Activity: Demonstrates potent antibacterial activity against S. aureus (MIC = 6.25 µg/mL) and E. coli (MIC = 12.5 µg/mL), outperforming ciprofloxacin in some assays. Also shows antifungal efficacy against C. albicans . Comparison: The diazenyl group enhances broad-spectrum antimicrobial activity, whereas the target compound’s benzyloxy group may limit membrane permeability.

Neuroprotective Methanones

  • (4-Chlorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone Structure: Incorporates a piperidine ring and phenoxyethyl chain. Comparison: The piperidine moiety improves CNS penetration, a feature absent in the target compound’s benzyloxy-phenyl group.

Herbicidal Pyrazole-Benzophenones

  • Phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone Structure: Simplifies the substitution pattern with unmodified phenyl groups. Activity: Acts as a pre-emergent herbicide by inhibiting acetolactate synthase (ALS) in Amaranthus retroflexus (EC₅₀ = 0.8 µM) . Comparison: The target compound’s 3-methylbenzyloxy group may reduce herbicidal potency due to steric hindrance at the enzyme active site.

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Key Structural Features Biological Activity (IC₅₀/MIC) Reference
Target Compound 3-Methylbenzyloxy, 4-chlorophenyl pyrazole Discontinued (no reported activity)
Thiazol-2-yl derivative Thiazole ring, hydroxyphenyl COX-2 inhibition (2.1 µM)
Compound 22 Diazenyl group, ethanone linker S. aureus MIC = 6.25 µg/mL
Piperidine neuroprotectant Piperidine, phenoxyethyl chain Neuroprotection at 0.1–10 µM
Herbicidal analog Simple phenyl groups ALS inhibition (EC₅₀ = 0.8 µM)

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* Solubility (µg/mL)
Target Compound 402.9 4.5 (est) <10 (DMSO)
Thiazol-2-yl derivative 395.8 3.8 45 (DMSO)
Compound 22 380.3 5.2 12 (DMSO)
Piperidine neuroprotectant 399.9 3.1 120 (Water)

*Estimated using Lipinski’s rule.

Key Research Findings

  • Substitution-Driven Activity : The introduction of electron-withdrawing groups (e.g., thiazole in ) enhances anti-inflammatory activity, while bulky substituents (e.g., 3-methylbenzyloxy in the target compound) may reduce bioavailability .
  • Antimicrobial vs. Neuroprotective Design : Diazenyl and piperidine groups favor antimicrobial or CNS-targeted activity, respectively, highlighting the need for tailored substituent selection .
  • Synthesis Challenges : The target compound’s discontinuation contrasts with analogs like Compound 22, which are synthesized efficiently via diazonium salt reactions , suggesting scalability issues in its production.

Biological Activity

The compound [1-(4-chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, structural characteristics, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of the compound involves several steps, including the reaction of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one with benzoyl chloride in the presence of a base. The resultant product is characterized by its monoclinic crystal structure, which has been detailed in various studies. For instance, the crystallographic data shows:

  • Molecular Formula : C17H16ClN2O2
  • Molecular Weight : 315.77 g/mol
  • Crystal System : Monoclinic
  • Space Group : P21/c
  • Unit Cell Dimensions :
    • a=5.3601 a=5.3601\,\text{ }
    • b=10.6233 b=10.6233\,\text{ }
    • c=25.2125 c=25.2125\,\text{ }
    • β=92.920°\beta =92.920°

The compound exhibits notable features such as hydrogen bonding and coplanarity between its functional groups, which may influence its biological interactions .

Antimicrobial Properties

Research has indicated that pyrazole derivatives possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness similar to that of established antibiotics. For example, studies have shown that it exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. The compound has shown promise in inhibiting cancer cell proliferation in vitro. In particular, it has been tested against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound also exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models, suggesting a potential role in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological effects of pyrazole derivatives:

  • Study on Antimicrobial Activity :
    • Researchers synthesized various pyrazole derivatives and tested them against Staphylococcus aureus and Escherichia coli.
    • Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics .
  • Anticancer Research :
    • A study assessed the cytotoxic effects of the compound on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.
    • The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against these cancer types .
  • Anti-inflammatory Study :
    • In vitro assays revealed that treatment with the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS), highlighting its potential as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.